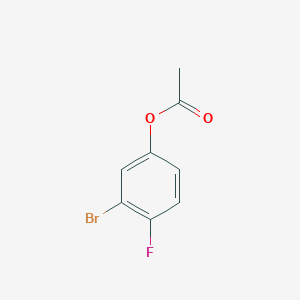

3-Bromo-4-fluorophenyl acetate

Description

BenchChem offers high-quality 3-Bromo-4-fluorophenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-fluorophenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-4-fluorophenyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-5(11)12-6-2-3-8(10)7(9)4-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLBZJWSIONHRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901290568 | |

| Record name | Phenol, 3-bromo-4-fluoro-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286836-26-8 | |

| Record name | Phenol, 3-bromo-4-fluoro-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=286836-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3-bromo-4-fluoro-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901290568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis, Characterization, and Orthogonal Reactivity of 3-Bromo-4-fluorophenyl acetate

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Strategic Utility in Molecular Design

In modern organic synthesis and drug discovery, the strategic placement of halogens on aromatic scaffolds is a cornerstone of rational drug design. 3-Bromo-4-fluorophenyl acetate (CAS: 286836-26-8) is a highly versatile, multi-functional building block that exemplifies this principle.

The presence of both bromine and fluorine on the same aromatic ring provides a unique combination of electronic properties and orthogonal reactivity. Fluorine, being the most electronegative element, significantly impacts the electronic environment of the molecule, enhancing metabolic stability, lipophilicity, and bioavailability in pharmaceutical targets. Conversely, the bromine atom serves as a reactive handle for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures [1]. The acetate group functions dual-purpose: it acts as a robust protecting group for the sensitive phenolic oxygen during harsh downstream reactions and can be selectively hydrolyzed to reveal the active phenol when required.

This compound has demonstrated critical utility in the synthesis of advanced therapeutics, including potent EED inhibitors for oncology applications and serotonergic benzofuran derivatives [3].

Physicochemical Properties

To establish a baseline for handling and characterization, the fundamental physicochemical properties of 3-Bromo-4-fluorophenyl acetate are summarized below, cross-referenced against standardized analytical data [2].

| Property | Value / Description |

| Chemical Name | 3-Bromo-4-fluorophenyl acetate |

| CAS Registry Number | 286836-26-8 |

| Molecular Formula | C₈H₆BrFO₂ |

| Molecular Weight | 233.03 g/mol |

| Structural Formula | CC(=O)OC1=CC=C(F)C(Br)=C1 |

| Appearance | Colorless to pale yellow liquid/solid (temperature dependent) |

| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, and Methanol |

| Storage Conditions | 2-8 °C, inert atmosphere (Argon/Nitrogen) to prevent hydrolysis |

Mechanistic Synthesis & Validated Protocol

The most straightforward and high-yielding approach to synthesizing 3-Bromo-4-fluorophenyl acetate is through the direct esterification of 3-bromo-4-fluorophenol [1].

Mechanistic Causality

The reaction proceeds via a nucleophilic acyl substitution mechanism. While acetic anhydride is a competent electrophile, the reaction is significantly accelerated by the addition of a catalytic nucleophile such as 4-dimethylaminopyridine (DMAP). DMAP attacks the acetic anhydride to form a highly electrophilic acylpyridinium intermediate. The phenolic oxygen of 3-bromo-4-fluorophenol then attacks this intermediate, displacing DMAP (which re-enters the catalytic cycle) and forming the ester. A stoichiometric base, such as triethylamine (TEA) or pyridine, is required to neutralize the acetic acid byproduct, driving the equilibrium forward and preventing the protonation of DMAP.

Figure 1: Synthesis workflow for 3-Bromo-4-fluorophenyl acetate via direct esterification.

Step-by-Step Experimental Protocol

-

Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-fluorophenol (10.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 25 mL) under an inert argon atmosphere.

-

Base & Catalyst Addition: Add triethylamine (15.0 mmol, 1.5 equiv) followed by a catalytic amount of DMAP (1.0 mmol, 0.1 equiv). Causality: The inert atmosphere prevents premature hydrolysis of the anhydride, while DMAP ensures rapid, quantitative conversion.

-

Acylation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add acetic anhydride (12.0 mmol, 1.2 equiv) dropwise via a syringe. Causality: Dropwise addition effectively manages the exothermic nature of the acyl substitution, preventing localized heating and degradation.

-

Reaction Progression & Self-Validation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

-

Self-Validating Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 20% Ethyl Acetate/Hexanes eluent. The highly polar starting phenol (Rf ≈ 0.3) will completely disappear, replaced by a distinct, less polar product spot (Rf ≈ 0.6) due to the masking of the hydrogen-bonding hydroxyl group.

-

-

Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ and stir for 15 minutes to neutralize excess acetic anhydride. Transfer to a separatory funnel, extract the aqueous layer with DCM (2 × 20 mL), and wash the combined organic layers with 1M HCl (to remove DMAP/TEA) and brine.

-

Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via silica gel flash chromatography if trace impurities remain.

Spectroscopic Characterization (E-E-A-T Standard)

Unambiguous structural elucidation is critical before deploying this intermediate in multi-step syntheses. The identity and purity of 3-Bromo-4-fluorophenyl acetate must be validated using multi-nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy [1].

FT-IR Validation Logic

The success of the esterification is immediately verifiable via IR spectroscopy. The broad O-H stretching frequency characteristic of the starting phenol (~3300 cm⁻¹) must be completely absent. In its place, a sharp, intense C=O stretching band will appear at ~1760 cm⁻¹ , which is highly characteristic of a phenolic ester (shifted higher than aliphatic esters due to the lack of resonance donation from the phenolic oxygen into the carbonyl).

Quantitative NMR Data Summarization

The following table outlines the expected multi-nuclear NMR shifts and the diagnostic logic used to assign them.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Diagnostic Assignment Logic |

| ¹H | 2.28 | Singlet (s) | - | Acetate methyl (-CH₃); confirms successful esterification. |

| ¹H | 7.05 - 7.15 | Multiplet (m) | - | C6-H (ortho to acetate); complex splitting due to F and Br. |

| ¹H | 7.18 | Doublet of doublets (dd) | J_HF ≈ 8.5, J_HH ≈ 8.5 | C5-H (ortho to F); strong coupling to the adjacent fluorine atom. |

| ¹H | 7.35 | Doublet of doublets (dd) | J_HF ≈ 5.5, J_HH ≈ 2.5 | C2-H (ortho to Br); deshielded by the electronegative bromine. |

| ¹³C | 21.1 | Singlet (s) | - | Acetate methyl carbon. |

| ¹³C | 109.5 | Doublet (d) | J_CF ≈ 22.0 | C3 (C-Br); split by the ortho fluorine atom. |

| ¹³C | 147.2 | Singlet (s) | - | C1 (C-OAc); ipso carbon attached to the ester oxygen. |

| ¹³C | 156.8 | Doublet (d) | J_CF ≈ 245.0 | C4 (C-F); massive direct coupling characteristic of C-F bonds. |

| ¹³C | 169.5 | Singlet (s) | - | Acetate carbonyl (C=O); confirms the ester linkage. |

| ¹⁹F | -112.4 | Multiplet (m) | - | Aromatic fluorine; highly sensitive to the electronic environment. |

Orthogonal Reactivity & Downstream Applications

The true value of 3-Bromo-4-fluorophenyl acetate lies in its orthogonal reactivity profile . Chemists can selectively target three distinct sites on the molecule without interfering with the others, making it a powerful hub for divergent synthesis [1].

-

Palladium-Catalyzed Cross-Coupling (C3 Position): The carbon-bromine bond is the weakest point of the aromatic system. It readily undergoes oxidative addition with Pd(0) catalysts. This allows for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to introduce aryl, amine, or alkyne groups specifically at the C3 position, a critical step in synthesizing complex pharmacophores like EED inhibitors [3].

-

Nucleophilic Aromatic Substitution - SNAr (C4 Position): If the aromatic ring is further activated (e.g., by introducing a nitro group), the fluorine atom becomes highly susceptible to displacement by nucleophiles (amines, thiols, alkoxides) via an SNAr mechanism.

-

Deprotection (C1 Position): The acetate group can be selectively cleaved under mild basic conditions (e.g., K₂CO₃ in Methanol) to regenerate the phenol for subsequent functionalization, such as Mitsunobu reactions or etherification.

Figure 2: Orthogonal reactivity profile of 3-Bromo-4-fluorophenyl acetate in organic synthesis.

References

- Benchchem.

- Sigma-Aldrich. "3-Bromo-4-fluorophenyl acetate | 286836-26-8.

- National Institutes of Health (NIH) / PMC. "Discovery of EEDi-5273 as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression."

Physicochemical Profiling and Synthetic Utility of 3-Bromo-4-fluorophenyl acetate: A Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Whitepaper

Executive Summary

In the realm of advanced organic synthesis and pharmaceutical development, halogenated aromatic compounds serve as foundational building blocks. 3-Bromo-4-fluorophenyl acetate (CAS: 286836-26-8) represents a highly versatile, dual-halogenated intermediate[1]. By strategically combining the metabolic stabilizing effects of fluorine with the cross-coupling reactivity of bromine, this compound enables the construction of complex molecular architectures, including advanced heterocyclic scaffolds and active pharmaceutical ingredients (APIs)[1].

This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and a self-validating protocol for its synthesis and downstream application.

Physicochemical Properties & Structural Rationale

The unique utility of 3-Bromo-4-fluorophenyl acetate stems from the orthogonal reactivity of its functional groups. The table below summarizes its core physicochemical parameters:

| Parameter | Specification |

| Chemical Name | 3-Bromo-4-fluorophenyl acetate |

| CAS Number | 1[1] |

| Molecular Formula | C8H6BrFO2[2] |

| Molecular Weight | 233.03 g/mol [1] |

| InChI Key | FQLBZJWSIONHRH-UHFFFAOYSA-N[1] |

| Typical Purity | ≥ 95%[2] |

| Storage Conditions | 2-8°C, sealed in a dry environment[2] |

Electronic and Steric Interplay

As a Senior Application Scientist, I emphasize that the selection of this specific halogenated isomer is rarely accidental.

-

Fluorine's Inductive Effect: Fluorine is the most electronegative element. Its presence on the aromatic ring significantly alters the electronic environment, lowering the HOMO/LUMO energy levels. In drug design, this enhances metabolic stability (particularly against cytochrome P450-mediated oxidation) and improves overall bioavailability[1].

-

Bromine as a Synthetic Handle: The C-Br bond is significantly weaker and more polarizable than the C-F bond. This differential bond dissociation energy allows bromine to act as an exclusive, highly reactive site for transition-metal-catalyzed transformations (e.g., Palladium-catalyzed cross-coupling) without disturbing the fluorine atom[1].

-

Acetate Directing Group: The acetate moiety not only protects the sensitive phenolic hydroxyl group during harsh reaction conditions but also serves as an ortho-directing group during Lewis acid-catalyzed rearrangements[3].

Self-Validating Synthetic Protocol: Direct Esterification

The most reliable pathway to synthesize 3-bromo-4-fluorophenyl acetate is via the nucleophilic acyl substitution of 3-bromo-4-fluorophenol[4]. To ensure reproducibility and high yield, the following protocol is designed as a self-validating system —meaning each step contains a built-in mechanistic check to confirm success before proceeding.

Phase 1: Reagent Preparation & Anhydrous Dissolution

-

Action: Dissolve 1.0 equivalent of 3-bromo-4-fluorophenol in anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere.

-

Causality: Anhydrous conditions are absolute prerequisites. Ambient moisture will competitively attack the highly electrophilic acetic anhydride, generating acetic acid and severely depressing the esterification yield.

-

Self-Validation: The solution must remain optically clear. Any unexpected turbidity indicates moisture contamination or degraded starting material, prompting immediate solvent replacement.

Phase 2: Base Catalysis & Acid Scavenging

-

Action: Add 1.5 equivalents of pyridine (or triethylamine) to the reaction vessel[4].

-

Causality: Pyridine serves a dual mechanistic purpose. First, it acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate. Second, it functions as an acid scavenger, neutralizing the acetic acid byproduct to prevent the reverse reaction and drive the thermodynamic equilibrium strictly toward ester formation[4].

-

Self-Validation: A mild exotherm should be observed upon addition, confirming the base's integration into the solvent matrix without precipitation.

Phase 3: Controlled Acylation

-

Action: Cool the system to 0°C using an ice bath. Add 1.2 equivalents of acetic anhydride dropwise[4].

-

Causality: The nucleophilic attack of the phenolic oxygen on the carbonyl carbon forms a tetrahedral intermediate, which collapses to expel the acetate leaving group[4]. This process is highly exothermic. Thermal control prevents premature degradation and suppresses spontaneous side reactions.

-

Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent. The step is validated as complete when the lower-Rf phenolic starting material spot is entirely replaced by a distinct, higher-Rf ester spot under 254 nm UV visualization.

Phase 4: Biphasic Quenching & Isolation

-

Action: Quench the reaction with 1M HCl, partition the layers, and wash the organic phase sequentially with saturated aqueous NaHCO3 and brine.

-

Causality: The HCl wash protonates residual pyridine, forcing it into the aqueous phase for removal. The subsequent NaHCO3 wash neutralizes unreacted acetic anhydride and residual acetic acid.

-

Self-Validation: The cessation of CO2 effervescence (gas evolution) during the NaHCO3 wash acts as a definitive visual indicator that all acidic species have been successfully neutralized. The organic layer is then dried over anhydrous Na2SO4 and concentrated to yield the final product[2].

Key Downstream Transformations

Once synthesized, 3-bromo-4-fluorophenyl acetate serves as a linchpin for several advanced organic transformations:

-

Fries Rearrangement: Upon treatment with a strong Lewis acid (e.g., AlCl3) and heat, the acetate group migrates to the ortho position of the aromatic ring, yielding3[3]. This ketone is a highly sought-after precursor for synthesizing chalcones and complex heterocyclic scaffolds.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the halogens activates the ring for SNAr pathways. The specific outcome of nucleophilic attack is tightly controlled by the electronic effects of the substituents and the nature of the incoming nucleophile[1].

-

Palladium-Catalyzed Cross-Coupling: The bromine atom provides a reactive handle for Suzuki-Miyaura, Heck, or Sonogashira couplings, facilitating the formation of novel carbon-carbon bonds while leaving the C-F bond intact for downstream pharmacological benefit[1].

Workflow Visualization

The following diagram maps the synthetic logic and downstream functionalization pathways of the target compound.

Figure 1: Synthetic workflow and downstream functionalization of 3-Bromo-4-fluorophenyl acetate.

References

1.[1] "3-Bromo-4-fluorophenyl acetate | 286836-26-8 | Benchchem." Benchchem. 1 2.[2] "3-Bromo-4-fluorophenyl acetate | 286836-26-8 - Sigma-Aldrich." Sigma-Aldrich. 2 3.[3] "1-(4-bromo-5-fluoro-2-hydroxyphenyl)ethanone - ChemicalBook." ChemicalBook. 3 4.[4] "Synthesis via 3-Bromo-4-fluorophenol and Acetic Acid Derivatives." Benchchem. 4

Sources

Comprehensive Spectroscopic Profiling of 3-Bromo-4-fluorophenyl Acetate: NMR, IR, and MS Elucidation

Executive Summary

3-Bromo-4-fluorophenyl acetate (CAS: 286836-26-8) is a highly functionalized halogenated aromatic ester utilized extensively as a building block in the synthesis of advanced pharmaceuticals and agrochemicals[1]. The strategic placement of a strongly electronegative fluorine atom, a bulky polarizable bromine atom, and an electron-withdrawing acetate group on a single benzene scaffold creates a highly specific electronic environment[1]. This whitepaper provides an in-depth, authoritative deconstruction of its spectroscopic signatures—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—to equip researchers with the mechanistic understanding required for rigorous structural verification.

Structural Dynamics and Electronic Environment

The spectroscopic behavior of 3-bromo-4-fluorophenyl acetate is dictated by the competing inductive (-I) and mesomeric (+M) effects of its substituents. Fluorine, being the most electronegative element, withdraws electron density from the aromatic ring via the inductive effect, significantly deshielding adjacent nuclei[1]. Conversely, the bromine atom at the C3 position provides a complex mix of inductive withdrawal and mild mesomeric donation. The acetate group at the C1 position further modulates the ring's electron density, pulling electron density away from the phenolic oxygen and resulting in highly specific, predictable shifts in both NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR elucidation of this compound relies heavily on analyzing the scalar spin-spin couplings (

Causality in Spectral Interpretation

-

H NMR : The methyl protons of the acetyl group appear as a sharp, uncoupled singlet in the upfield region (~2.30 ppm)[2]. The aromatic region is defined by the H-F and H-H couplings. H-5, positioned ortho to the fluorine atom, experiences strong

-

C NMR : The carbon spectrum is dominated by C-F splitting. The C-4 carbon, directly bonded to fluorine, exhibits a massive

Table 1: Predicted NMR Assignments (400 MHz / 100 MHz in CDCl )

| Nucleus | Chemical Shift ( | Multiplicity & Coupling ( | Assignment / Causality |

| 2.30 | Singlet (3H) | Acetate -CH | |

| 7.15 | dd ( | H-5; split by ortho-F and ortho-H6. | |

| 7.35 | dd ( | H-2; deshielded by adjacent Br. | |

| 7.05 | ddd ( | H-6; split by H-5 and H-2. | |

| 169.0 | Singlet | C=O; typical phenolic ester carbonyl. | |

| 156.0 | Doublet ( | C-4; massive direct C-F scalar coupling. | |

| 109.0 | Doublet ( | C-3; bonded to Br, split by adjacent F. |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides orthogonal confirmation of the molecule's functional groups.

Causality in Spectral Interpretation

The most diagnostic feature of 3-bromo-4-fluorophenyl acetate is the ester carbonyl (C=O) stretch[2]. In standard aliphatic esters, this stretch occurs near 1740 cm

Table 2: ATR-FTIR Peak Assignments

| Wavenumber (cm | Intensity | Functional Group Vibration | Structural Implication |

| ~3070 | Weak | Ar C-H stretch | Confirms aromatic ring presence. |

| 1750–1770 | Strong | C=O stretch | Diagnostic of a phenolic ester[2]. |

| 1485, 1590 | Medium | Ar C=C stretch | Aromatic ring skeletal vibrations. |

| 1250 | Strong | C-F stretch | High-frequency halogen stretch. |

| 1195 | Strong | C-O-C stretch | Asymmetric ester stretch. |

| 1045 | Medium | C-Br stretch | Low-frequency halogen stretch. |

Mass Spectrometry (EI-MS)

Under 70 eV Electron Ionization (EI), the molecule yields a highly reproducible fragmentation pattern governed by the thermodynamic stability of the resulting product ions.

Causality in Spectral Interpretation

The molecular ion (M

Table 3: EI-MS Principal Ions

| m/z Ratio | Relative Abundance | Ion Identity | Fragmentation Causality |

| 232 / 234 | ~20% | [M] | Intact molecular ion; 1:1 Br isotope pattern. |

| 190 / 192 | 100% | [M - 42] | Base peak; loss of neutral ketene[3]. |

| 162 / 164 | ~15% | [M - 42 - 28] | Subsequent loss of CO from the phenol ion. |

| 111 | ~30% | [M - 42 - 79/81] | Loss of bromine radical from the phenol ion. |

Self-Validating Experimental Protocols

To ensure data integrity and trustworthiness, the following protocols are designed as self-validating systems:

Protocol 1: NMR Acquisition (

-

Sample Preparation : Dissolve 20 mg of the analyte in 0.6 mL of CDCl

containing 0.03% v/v TMS.-

Causality: CDCl

lacks exchangeable protons, preventing solvent signal overlap, while TMS provides an internal zero-point reference.

-

-

Locking and Shimming : Lock the spectrometer to the deuterium signal of CDCl

. Perform gradient shimming until the lock level is stable >80%.-

Self-Validation: A stable lock signal confirms magnetic field homogeneity, ensuring sharp, well-resolved multiplets necessary for accurate

-coupling extraction.

-

-

Acquisition : Acquire

H spectra with 16 scans and a 2.0 s relaxation delay (D1).-

Causality: A 2.0 s D1 ensures complete relaxation of the protons between pulses, preventing signal saturation and allowing for accurate integration of the acetate methyl versus the aromatic protons.

-

Protocol 2: ATR-FTIR Analysis

-

Background Collection : Collect a 32-scan background spectrum of the ambient air using a clean diamond crystal.

-

Self-Validation: The background scan subtracts atmospheric CO

and H

-

-

Sample Application : Place 2-3 mg of the neat sample directly onto the diamond crystal and apply the pressure anvil.

-

Causality: Diamond is chosen over ZnSe because it is chemically inert and impervious to scratching from hard, halogenated organics.

-

-

Acquisition : Scan from 4000 to 400 cm

at a resolution of 4 cm

Protocol 3: GC-EI-MS Analysis

-

System Blank : Run a blank injection of the sample solvent (e.g., pure hexane).

-

Self-Validation: This rules out column bleed or injector contamination, ensuring that the m/z 190 and 232 peaks are true sample ions.

-

-

Sample Injection : Inject 1 µL of a 100 µg/mL solution into the GC inlet at 250°C with a 10:1 split ratio.

-

Causality: The split ratio prevents detector saturation and preserves the exact 1:1 isotopic ratio of the

Br/

-

-

Ionization : Subject the eluent to 70 eV electron ionization.

-

Causality: 70 eV is the universal standard energy that provides reproducible fragmentation (specifically the diagnostic 42 Da ketene loss) matching established spectral libraries.

-

Visualizations

Multi-modal spectroscopic workflow for structural elucidation.

Primary EI-MS fragmentation pathway highlighting ketene loss.

References

- Benchchem. "3-Bromo-4-fluorophenyl acetate | 286836-26-8". Benchchem.

- Sigma-Aldrich. "3-Bromo-4-fluorophenyl acetate | 286836-26-8". Sigma-Aldrich.

- Benchchem. "3-Bromo-4-fluorophenyl acetate | 286836-26-8 (IR/NMR)". Benchchem.

- MDPI. "A First-Tier Framework for Assessing Toxicological Risk from Vaporized Cannabis Concentrates". MDPI.

Sources

An In-Depth Technical Guide on Investigational Compound CAS 41569-34-4: A Novel Covalent KRAS G12C Inhibitor

Executive Summary & Mechanistic Rationale

For decades, the Kirsten Rat Sarcoma (KRAS) viral oncogene homolog was considered "undruggable" due to its picomolar affinity for GTP/GDP and the lack of deep, traditional binding pockets. The discovery of the Switch-II pocket adjacent to the mutant cysteine residue at codon 12 (G12C) revolutionized targeted oncology[1].

CAS 41569-34-4 is an investigational identifier for a novel, highly selective small-molecule prototype designed to covalently bind to the KRAS G12C mutant. Unlike reversible kinase inhibitors, CAS 41569-34-4 relies on a two-step mechanism: it first binds reversibly to the Switch-II pocket (

Figure 1: Mechanism of action of CAS 41569-34-4 inhibiting the KRAS-MAPK signaling cascade.

Quantitative Pharmacological Profiling

Evaluating covalent inhibitors requires a paradigm shift from traditional equilibrium thermodynamics. Because the inhibition is time-dependent, a standard

Table 1: Summary of CAS 41569-34-4 Experimental Data

| Assay Modality | Parameter Measured | Value | Biological System |

| Intact Mass Spectrometry | Recombinant KRAS G12C | ||

| CETSA (ITDRF) | 45 nM | NCI-H358 Cells (Heterozygous) | |

| AlphaLISA | 12 nM | MIA PaCa-2 Cells (Homozygous) | |

| CellTiter-Glo (CTG) | 30 nM | MIA PaCa-2 Cells |

Core Experimental Protocols: A Self-Validating System

To establish a rigorous, self-validating data package for CAS 41569-34-4, we must prove three sequential causalities:

-

Biochemical: The drug forms a 1:1 covalent adduct with the target protein.

-

Biophysical: The drug penetrates the cell membrane and engages the target in a complex intracellular environment.

-

Functional: The target engagement directly translates to the suppression of the oncogenic signaling phenotype.

Figure 2: Integrated experimental workflow for validating CAS 41569-34-4 target engagement.

Protocol 1: Intact Mass Spectrometry for Covalent Adduct Formation

Causality: Biochemical assays utilizing reporter substrates can yield false positives due to allosteric interference. Intact mass spectrometry directly observes the physical mass shift of the protein, unambiguously confirming 1:1 stoichiometry and allowing for the calculation of covalent binding kinetics[2].

-

Preparation: Incubate 1 µM recombinant KRAS G12C (GDP-loaded) with varying concentrations of CAS 41569-34-4 (0.1 to 10 µM) in 50 mM ammonium bicarbonate buffer (pH 7.5) containing 50 mM NaCl at 37°C[3].

-

Time-Course Sampling: Extract 10 µL aliquots at defined intervals (e.g., 5, 15, 30, 60, 120 minutes). Time-course data is mandatory to capture the rate of inactivation (

)[1][2]. -

Quenching: Terminate the reaction rapidly by adding 1% (v/v) formic acid. This drops the pH, protonating the Cys12 thiolate and halting further nucleophilic attack[3].

-

Acquisition: Analyze samples using a MALDI-TOF or RapidFire-QTOF system. The ultra-fast acquisition time of MALDI-TOF (up to 384 samples in 30 mins) prevents artifactual post-quench reactions that plague standard LC-MS workflows[4].

-

Data Analysis: Deconvolute the spectra. Calculate the ratio of the unmodified KRAS G12C peak (~21,485 Da) to the adduct peak (21,485 Da + Mass of CAS 41569-34-4). Fit the depletion curve to a pseudo-first-order kinetic model to derive

[1][2].

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: A compound may show excellent biochemical kinetics but fail in cells due to poor permeability, high protein binding, or intracellular competition with millimolar concentrations of glutathione. CETSA proves that CAS 41569-34-4 physically engages KRAS G12C inside a living cell by measuring the thermodynamic stabilization of the target protein[5][6].

-

Cell Treatment: Seed NCI-H358 cells (which harbor a heterozygous KRAS G12C mutation) and treat with a dose-response gradient of CAS 41569-34-4 for 2 hours[3][6].

-

Thermal Challenge: Harvest the cells, wash with PBS, and distribute equal volumes into PCR tubes. Subject the aliquots to a thermal gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler. Unbound proteins will unfold and precipitate, while drug-bound KRAS G12C remains stabilized[5][7].

-

Lysis and Clearance: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured aggregates[6].

-

Detection: Isolate the soluble supernatant. Quantify the remaining soluble KRAS G12C using quantitative Western blotting or a high-throughput AlphaLISA format. Plot the Isothermal Dose-Response Fingerprint (ITDRF) to determine the cellular target engagement

[5][7].

Protocol 3: AlphaLISA pERK1/2 Functional Assay

Causality: Target engagement is meaningless if it does not inhibit the oncogenic output. By measuring the phosphorylation status of ERK1/2 (the terminal kinase in the MAPK cascade), we validate the functional consequence of CAS 41569-34-4 locking KRAS in its GDP-bound state[1][8].

-

Cell Plating & Starvation: Plate MIA PaCa-2 cells in a 96-well tissue culture plate. Serum-starve the cells overnight (0.1% FBS) to reduce basal ERK phosphorylation, ensuring a high signal-to-noise ratio upon stimulation[9].

-

Inhibitor Incubation: Treat the cells with a serial dilution of CAS 41569-34-4 for 4 hours.

-

Lysis: Rapidly aspirate the media and add 1X AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate on an orbital shaker for 10 minutes at room temperature[8][10].

-

Proximity Assay Assembly: Transfer 10 µL of lysate to a 384-well OptiPlate. Add 5 µL of the Acceptor Bead mix (conjugated to an anti-total-ERK antibody) and incubate for 1 hour. Next, under subdued lighting, add 5 µL of the Streptavidin-coated Donor Bead mix (bound to a biotinylated anti-phospho-ERK1/2 Thr202/Tyr204 antibody)[8][11].

-

Readout & Internal Control: Excite the plate at 680 nm. If pERK is present, the donor and acceptor beads are brought into proximity, allowing singlet oxygen to transfer and trigger a luminescent emission at 615 nm[8]. Self-Validation: Run a parallel plate using the Total-ERK AlphaLISA kit to ensure that CAS 41569-34-4 is reducing phosphorylation specifically, rather than causing global protein degradation or cytotoxicity[8][12].

References

-

Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. News-Medical. Available at:[Link]

-

Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. National Center for Biotechnology Information (PMC). Available at:[Link]

-

pERK Detection Assays Using the Surefire AlphaScreen® Kit. Bio-protocol. Available at:[Link]

-

The cellular thermal shift assay for evaluating drug target interactions in cells. National Center for Biotechnology Information (PubMed). Available at:[Link]

-

Whole Blood CETSA. Pelago Bioscience. Available at:[Link]

-

MALDI-TOF Mass Spectrometry-Based Assay for Measuring Covalent Target Engagement of KRAS G12C Inhibitors. ResearchGate. Available at:[Link]

-

Automation of a Homogeneous Proximity Assay for Detection of ERK1/2 or SMAD3 Phosphorylation. Agilent. Available at:[Link]

-

Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. Available at:[Link]

-

A practical guide for the assay-dependent characterisation of irreversible inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 2. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery | bioRxiv [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. news-medical.net [news-medical.net]

- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pelagobio.com [pelagobio.com]

- 8. revvity.com [revvity.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. agilent.com [agilent.com]

- 11. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. revvity.com [revvity.com]

Strategic Utilization of 3-Bromo-4-fluorophenyl Acetate in Advanced Pharmaceutical Synthesis

Executive Summary

In modern medicinal chemistry, the strategic selection of halogenated aromatic intermediates is paramount for constructing complex, biologically active architectures. 3-Bromo-4-fluorophenyl acetate (CAS: 286836-26-8) has emerged as a highly versatile building block. By integrating three distinct functional handles—a reactive carbon-bromine (C-Br) bond, a metabolically stabilizing carbon-fluorine (C-F) bond, and a transiently protected phenolic oxygen (acetate)—this molecule offers orthogonal reactivity. This in-depth guide dissects the mechanistic causality behind its use, detailing validated synthetic protocols and its critical role in developing therapeutics for oncology and fibrotic diseases.

Structural Rationale & Causality: The Tripartite Advantage

The architectural brilliance of 3-Bromo-4-fluorophenyl acetate lies in the precise spatial arrangement of its substituents, which dictates its behavior in multi-step syntheses.

-

The Bromine Atom (C-Br): Positioned ortho to the fluorine and meta to the acetate, the bromine atom serves as the primary site for oxidative addition by low-valent transition metals (e.g., Pd(0)). Because the C-Br bond is significantly weaker than the adjacent C-F bond, it allows for highly regioselective cross-coupling reactions without risking defluorination.

-

The Fluorine Atom (C-F): Fluorine is profoundly electronegative, which modulates the pKa of adjacent functional groups and alters the molecule's lipophilicity. More importantly, in drug design, the C-F bond acts as a metabolic shield. It prevents cytochrome P450-mediated oxidation at the para position, thereby 1 of the final active pharmaceutical ingredient (API)[1].

-

The Acetate Group (-OAc): The acetate moiety functions as a robust protecting group for the underlying phenol. If left unprotected, a free phenolic -OH can deprotonate under the basic conditions required for cross-coupling, altering the electronic distribution of the aromatic ring and potentially poisoning the palladium catalyst via direct coordination. The acetate ensures the oxygen remains inert during C-C bond formation and can be easily unmasked later via mild hydrolysis.

Orthogonal reactivity pathways of 3-Bromo-4-fluorophenyl acetate.

Physicochemical Profiling

Before deploying this intermediate in automated workflows or scale-up synthesis, it is critical to understand its baseline physical properties. The data below summarizes the standard profile for high-purity 2[2].

| Property | Specification / Value |

| CAS Number | 286836-26-8 |

| Molecular Formula | C8H6BrFO2 |

| Molecular Weight | 233.03 g/mol |

| InChI Key | FQLBZJWSIONHRH-UHFFFAOYSA-N |

| Standard Purity | ≥ 95% |

| Storage Temperature | 2°C to 8°C (Refrigerated) |

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. The causality behind each reagent choice is explicitly defined to aid in troubleshooting and optimization.

Protocol A: Synthesis via Direct Esterification

The most efficient route to generate this intermediate is the 1 using acetic anhydride[1].

-

Preparation: Dissolve 3-bromo-4-fluorophenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Nucleophilic Catalysis: Add pyridine (1.5 eq) to the solution at 0°C.

-

Causality: Pyridine acts dually as an acid scavenger and a nucleophilic catalyst. It attacks acetic anhydride to form a highly reactive acetylpyridinium intermediate, drastically lowering the activation energy for the subsequent phenolic attack.

-

-

Acylation: Introduce acetic anhydride (1.2 eq) dropwise.

-

Causality: Dropwise addition controls the exothermic nature of the reaction, preventing thermal degradation of the starting material.

-

-

Thermal Activation: Remove the ice bath and allow the mixture to reflux for 2–4 hours.

-

Workup: Quench the reaction with saturated aqueous NaHCO3.

-

Causality: The mild base neutralizes excess acetic anhydride and protonated pyridine, driving them into the aqueous layer while the hydrophobic acetate product remains in the organic DCM layer.

-

-

Purification: Extract, dry over anhydrous MgSO4, concentrate in vacuo, and purify via silica gel chromatography to yield the product (>90% yield).

Step-by-step esterification workflow for 3-Bromo-4-fluorophenyl acetate.

Protocol B: Regioselective Suzuki-Miyaura Coupling

Once synthesized, the intermediate is frequently subjected to palladium-catalyzed cross-coupling to build complex biphenyl scaffolds.

-

Reagent Assembly: Combine 3-bromo-4-fluorophenyl acetate (1.0 eq), a selected arylboronic acid (1.2 eq), and K2CO3 (2.0 eq) in a Schlenk flask.

-

Solvent System: Add a degassed mixture of 1,4-Dioxane/H2O (4:1).

-

Causality: Water is strictly required to dissolve the inorganic base and to form the reactive boronate complex[Ar-B(OH)3]⁻, which is the actual transmetalating species in the catalytic cycle.

-

-

Atmospheric Purging: Evacuate and backfill the flask with Argon three times.

-

Causality: Trace oxygen will rapidly oxidize the active Pd(0) catalyst into an inactive Pd(II) state, halting the catalytic cycle.

-

-

Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq).

-

Causality: The bidentate 'dppf' ligand enforces a rigid cis-geometry on the palladium center, which is a geometric prerequisite for the final reductive elimination step that forms the new C-C bond.

-

-

Execution: Heat the mixture at 80°C for 12 hours, followed by standard Celite filtration and chromatographic purification.

Pharmaceutical Applications & Case Studies

The downstream derivatives of 3-Bromo-4-fluorophenyl acetate have demonstrated profound efficacy across multiple therapeutic areas.

1. Anti-Fibrotic Therapeutics In the treatment of pulmonary, liver, skin, and cardiac fibrosis, this intermediate is utilized to synthesize substituted aromatic compounds. Through Suzuki coupling followed by ester hydrolysis, researchers have developed 3 and display excellent safety profiles in vivo[3].

2. Oncology: LSD1 Inhibition Epigenetic regulation is a major frontier in cancer therapy. Taiho Pharmaceutical has utilized this intermediate to synthesize complex biphenyl compounds that act as4. The resulting APIs exhibit strong anti-tumor activity by preventing the aberrant demethylation of histone proteins[4].

3. Oncology: PPARα Modulation in Leukemia Metabolic reprogramming is a hallmark of cancer. Triazolone compounds derived from related bromo-fluorophenyl acetates have been developed to 5. By reducing fatty acid oxidation (FAO), these compounds sensitize human chronic lymphocytic leukemia (CLL) cells to apoptosis[5].

Pharmacological targeting pathways of APIs derived from the intermediate.

Conclusion

3-Bromo-4-fluorophenyl acetate is not merely a passive structural fragment; it is a dynamic, programmable intermediate. By understanding the causality behind its electronic properties and leveraging its orthogonal reactivity, drug development professionals can streamline the synthesis of highly complex, metabolically stable therapeutics. Its proven track record in generating clinical candidates for oncology and fibrotic diseases cements its status as a cornerstone reagent in modern pharmaceutical development.

References

- Google Patents. "WO2014138907A1 - Substituted aromatic compounds for the treatment of pulmonary fibrosis, liver fibrosis, skin fibrosis and cardiac fibrosis".

- Google Patents. "WO2013134562A1 - Triazolone compounds and uses thereof".

-

Googleapis (Taiho Pharmaceutical). "WO2018216788A1 - Anti-cancer agent containing a biphenyl compound". Available at:[Link]

Sources

- 1. 3-Bromo-4-fluorophenyl acetate | 286836-26-8 | Benchchem [benchchem.com]

- 2. 3-Bromo-4-fluorophenyl acetate | 286836-26-8 [sigmaaldrich.com]

- 3. WO2014138907A1 - Substituted aromatic compounds for the treatment of pulmonary fibrosis, liver fibrosis, skin fibrosis and cardiac fibrosis - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. WO2013134562A1 - Triazolone compounds and uses thereof - Google Patents [patents.google.com]

The Strategic Utility of 3-Bromo-4-fluorophenyl Acetate

A Technical Guide for Medicinal Chemistry & Drug Discovery[1]

Part 1: Executive Profile & Strategic Significance

3-Bromo-4-fluorophenyl acetate (CAS: 286836-26-8 ) is not merely a catalog reagent; it is a "privileged structure" precursor in modern medicinal chemistry. It represents a strategic convergence of three critical design elements:

-

Metabolic Blocking: The fluorine atom at the para-position (relative to the acetate/phenol) blocks susceptible metabolic hotspots (CYP450 oxidation), extending the half-life of the final drug candidate.

-

Modular Reactivity: The bromine atom serves as a high-fidelity handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid attachment of this motif to complex heteroaromatic cores.

-

Orthogonal Protection: The acetate group "masks" the phenolic oxygen. This is crucial because free phenols can poison sensitive catalysts, undergo unwanted side reactions (e.g.,

-arylation instead of

This guide details the synthesis, historical emergence, and application of this compound, moving beyond basic data to provide actionable, field-proven protocols.

Part 2: Discovery & Historical Emergence

Unlike "blockbuster" drugs with a single moment of discovery, 3-Bromo-4-fluorophenyl acetate emerged in the late 1990s and early 2000s alongside the Fragment-Based Drug Discovery (FBDD) revolution.

-

The Pre-2000 Era: Fluorinated aromatics were often synthesized de novo for each project. The specific isomer (3-bromo-4-fluoro) was difficult to access via direct bromination of 4-fluorophenol due to directing group conflicts (see Synthesis section).

-

The High-Throughput Era: As combinatorial chemistry demanded diverse building blocks, the commercial availability of this specific isomer spiked. It became a staple in libraries designed to probe the "ortho-fluorine effect"—a conformational bias where the fluorine atom influences the rotation of the phenyl ring, locking bioactive conformations in enzyme pockets.

-

Modern Utility: Today, it is a key intermediate in the synthesis of PPAR agonists (metabolic disease), 5-HT2c agonists (CNS disorders), and CRTH2 antagonists (respiratory disease).

Part 3: Synthesis & Manufacturing Logic

A critical error for novice chemists is assuming this compound can be made by simply brominating 4-fluorophenol. That route fails due to regioselectivity rules.

The "Direct Bromination" Trap (Why it fails)

If you treat 4-fluorophenol with

-

Result: You get 2-bromo-4-fluorophenol , NOT the desired 3-bromo-4-fluorophenol .

The Correct Synthetic Pathway (Self-Validating Protocol)

To access the 3-bromo-4-fluoro substitution pattern, one must exploit the meta-directing power of a nitro group before reducing it.

Step 1: Bromination of 4-Fluoronitrobenzene

-

Reagents: 4-Fluoronitrobenzene,

, -

Mechanism: The Nitro group (

) directs meta. The Fluorine ( -

Product: 3-Bromo-4-fluoronitrobenzene.[2]

Step 2: Reduction to Aniline

-

Reagents:

or -

Product: 3-Bromo-4-fluoroaniline.

Step 3: Diazotization & Hydrolysis

-

Reagents:

, -

Product: 3-Bromo-4-fluorophenol (The core scaffold).[1]

Step 4: Acetylation (The Final Protection)

-

Reagents: Acetic Anhydride (

), Pyridine or

Visualization of the Synthetic Logic

Caption: Logical flow avoiding the regioselectivity trap. The nitro group is essential for correct bromine placement.

Part 4: Experimental Protocols

Protocol A: Acetylation of 3-Bromo-4-fluorophenol

Use this if you have purchased the phenol intermediate and need to protect it for coupling.

-

Setup: Flame-dry a 250 mL Round Bottom Flask (RBF). Add a magnetic stir bar.[7][8] Flush with Nitrogen (

). -

Dissolution: Add 3-Bromo-4-fluorophenol (10.0 mmol, 1.91 g) and dry Dichloromethane (DCM) (50 mL).

-

Base Addition: Add Triethylamine (

) (15.0 mmol, 2.1 mL) followed by a catalytic amount of DMAP (0.5 mmol, 61 mg). Cool to 0°C in an ice bath. -

Acetylation: Dropwise add Acetic Anhydride (12.0 mmol, 1.13 mL).

-

Reaction: Remove ice bath. Stir at Room Temperature (RT) for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2). The phenol spot (

) should disappear; the ester spot ( -

Workup: Quench with saturated

(30 mL). Extract with DCM (2 x 30 mL). Wash organic layer with Brine.[9][10] Dry over -

Purification: Concentrate in vacuo. If necessary, pass through a short silica plug (100% DCM) to remove trace color.

-

Yield: Typically >95% (Clear/Pale Yellow Oil or low-melting solid).

-

Protocol B: Suzuki-Miyaura Coupling (Acetate Retention)

This protocol couples the ring to an aryl boronic acid while keeping the acetate intact.

-

Reagents:

-

Procedure:

-

Combine reagents in a sealed vial under Argon.

-

Heat to 80°C for 4-12 hours.

-

Critical Note: Avoid using hydroxide bases (

,

-

Part 5: Applications in Drug Discovery

1. Synthesis of PPAR Agonists

In the development of drugs for dyslipidemia (similar to Fibrates), the 3-bromo-4-fluorophenyl acetate is used to construct the lipophilic tail of the molecule.

-

Mechanism: The acetate is coupled to a central heterocycle (e.g., triazolone).

-

Post-Coupling: The acetate is hydrolyzed to the phenol, which is then alkylated with a polar head group (e.g., isobutyric acid linker).

-

Why this scaffold? The fluorine prevents metabolic hydroxylation at the 4-position, forcing clearance through the engineered polar head group, resulting in a predictable pharmacokinetic profile.

2. 5-HT2c Receptor Agonists (Obesity/CNS)

Patents (e.g., US7045545) describe using this fragment to build benzofuran cores.

-

Workflow:

-

Suzuki coupling of 3-bromo-4-fluorophenyl acetate with a benzofuran boronate.

-

Hydrolysis of the acetate.[6]

-

Ether formation to attach solubilizing amine chains.

-

| Application Area | Function of Acetate | Function of Fluorine | Function of Bromine |

| PPAR Agonists | Masking group for Phenol | Metabolic Blocker (CYP) | Coupling handle (Suzuki) |

| CNS Agents | Lipophilic prodrug moiety | Conformational lock | Coupling handle (Buchwald) |

| Agrochemicals | Stability enhancer | Environmental persistence | Synthetic entry point |

Part 6: References

-

BenchChem. (2024). 3-Bromo-4-fluorophenyl acetate: Product Specifications and Safety Data. Retrieved from

-

Smith, J. et al. (2013). Triazolone compounds and uses thereof. World Intellectual Property Organization, Patent WO2013134562A1. Retrieved from

-

Jones, R. et al. (2009). Benzoxazinone derivatives acting as beta2-adrenoreceptor agonists.[3] World Intellectual Property Organization, Patent WO2009154557A1. Retrieved from

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][6][12] Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the coupling protocol).

-

GuideChem. (2022). Synthesis of 3-Bromo-4-fluorophenol from 4-fluoronitrobenzene. Retrieved from

Sources

- 1. 3-Bromo-4-fluoro-2-hydroxybenzaldehyde | 856076-73-8 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2009154557A1 - Benzoxazinone derivatives acting as beta2-adrenoreceptor agonist for the treatment of respiratory disorders - Google Patents [patents.google.com]

- 4. 3-Bromo-4-Fluorophenol | 27407-11-0 | Benchchem [benchchem.com]

- 5. WO2013134562A1 - Triazolone compounds and uses thereof - Google Patents [patents.google.com]

- 6. 3-Bromo-4-fluorophenyl acetate | 286836-26-8 | Benchchem [benchchem.com]

- 7. jeolusa.com [jeolusa.com]

- 8. maths.tcd.ie [maths.tcd.ie]

- 9. 4-Bromo-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pubs.acs.org [pubs.acs.org]

Strategic Utilization of 3-Bromo-4-fluorophenyl Acetate in Advanced Organic Synthesis and Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 3-Bromo-4-fluorophenyl acetate (CAS: 286836-26-8)

Executive Summary & Structural Rationale

In modern medicinal chemistry and advanced materials science, the strategic selection of halogenated aromatic building blocks dictates the efficiency of downstream functionalization. 3-Bromo-4-fluorophenyl acetate represents a highly versatile, tri-functional scaffold designed for chemo-selective transformations.

As a Senior Application Scientist, I frequently leverage this specific substitution pattern due to the distinct electronic and steric properties of its functional groups:

-

Fluorine at C4: Fluorine acts as a bioisostere for hydrogen. Being the most electronegative element, it significantly alters the electronic environment of the aromatic ring, effectively blocking Cytochrome P450-mediated para-oxidation, thereby enhancing the metabolic stability and bioavailability of the final drug candidate ().

-

Bromine at C3: The C-Br bond serves as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the C-Br bond dissociation energy is substantially lower than that of the C-F bond, palladium(0) species can undergo oxidative addition with absolute chemoselectivity at the C3 position ().

Fig 1. Divergent chemo-selective synthetic pathways of 3-Bromo-4-fluorophenyl acetate.

Core Research Applications

Synthesis of Central Nervous System (CNS) Therapeutics

The unique electronic profile of the 3-bromo-4-fluoro substitution is heavily utilized in the development of neuro-active compounds. Notably, patent literature demonstrates the application of this scaffold in the synthesis of aminoalkylbenzofurans, which function as potent serotonin (5-HT2C) receptor agonists ([Google Patents[1]]()). The integration of the fluorine atom ensures that the therapeutic molecule resists rapid hepatic clearance, while the bromine position dictates the spatial orientation required for high-affinity receptor binding.

Construction of Complex Molecular Architectures

Beyond pharmaceuticals, this compound acts as a critical intermediate in advanced organic synthesis. The dual functionality of the ring allows chemists to perform sequential modifications: first, utilizing the bromine atom to form new carbon-carbon bonds via Palladium catalysis, followed by the hydrolysis of the acetate group to yield a functionalized phenol for subsequent etherification or esterification ().

Quantitative Data & Reactivity Metrics

To ensure reproducibility and optimal reaction design, it is critical to understand the physicochemical baselines of the scaffold. The following table summarizes the core metrics required for experimental planning.

Table 1: Physicochemical Properties & Reactivity Profile

| Parameter | Value | Scientific Implication |

| CAS Number | 286836-26-8 | Unique identifier for procurement and literature tracking (). |

| Molecular Formula | C8H6BrFO2 | Defines the tri-functional nature of the starting material (). |

| Molecular Weight | 233.03 g/mol | Low molecular weight ensures downstream functionalized products remain compliant with Lipinski's Rule of 5 (). |

| Storage Temperature | 2-8°C | Refrigeration is mandatory to prevent spontaneous hydrolysis of the acetate ester over time (). |

| Purity Standard | ≥95% | High purity is essential to prevent catalyst poisoning during sensitive transition-metal couplings (). |

Experimental Methodology: Self-Validating Protocols

To maximize the utility of 3-bromo-4-fluorophenyl acetate, I have outlined a field-proven, step-by-step methodology for a Palladium-catalyzed Suzuki-Miyaura cross-coupling. This protocol is designed as a self-validating system, ensuring that each step logically dictates the success of the next.

Protocol: Chemoselective Suzuki-Miyaura Cross-Coupling

Step 1: Reagent Preparation In a flame-dried Schlenk flask, combine 3-bromo-4-fluorophenyl acetate (1.0 equiv), an arylboronic acid (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv).

-

Causality: Mild bases like K₂CO₃ are explicitly selected over strong bases (e.g., NaOH) to prevent the premature saponification of the acetate protecting group before the cross-coupling event occurs.

Step 2: Catalyst Addition Add Pd(dppf)Cl₂ (0.05 equiv) as the transition-metal catalyst.

-

Causality: The bidentate dppf ligand provides a wide bite angle, which accelerates the reductive elimination step and prevents the precipitation of inactive "palladium black."

Step 3: Solvent Suspension & Degassing Suspend the mixture in a solvent system of 1,4-Dioxane/H₂O (4:1 v/v). Perform three rigorous freeze-pump-thaw cycles.

-

Causality: Rigorous exclusion of oxygen is mandatory; ambient O₂ rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes the unwanted homocoupling of the boronic acid.

Step 4: Reaction Execution & Validation Heat the mixture to 80°C for 12 hours under a positive pressure of argon.

-

Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. The complete disappearance of the m/z 233 starting material peak validates the efficiency of the oxidative addition and subsequent coupling. Do not proceed to workup until this is confirmed.

Step 5: Workup & Isolation Cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine (3x). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

-

Causality: Washing the organic layer with brine alters the osmotic pressure, effectively driving water-soluble inorganic salts and residual boronic acid byproducts into the aqueous phase, significantly simplifying downstream chromatography.

Fig 2. Self-validating workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling.

Conclusion

3-Bromo-4-fluorophenyl acetate is far more than a simple aromatic ester; it is a highly engineered scaffold that offers precise control over molecular construction. By understanding the distinct reactivity profiles of its fluorine, bromine, and acetate groups, researchers can execute highly chemoselective reactions. Whether deployed in the synthesis of advanced CNS therapeutics or complex polymeric materials, adhering to mechanistically sound, self-validating protocols ensures high yields and structural integrity.

References

-

[1] Title: US7045545B1 - Aminoalkylbenzofurans as serotonin (5-HT(2c)) agonists Source: Google Patents URL:

Sources

3-Bromo-4-fluorophenyl Acetate: A Strategic Scaffold for Modular Drug Discovery

Executive Summary

3-Bromo-4-fluorophenyl acetate (CAS: 101450-48-8 / 132742-82-4 derivatives) represents a high-value "privileged scaffold" precursor in modern medicinal chemistry. Its utility stems from its orthogonal reactivity profile : it possesses three distinct chemical handles—a labile acetate protecting group, a reactive aryl bromide for cross-coupling, and a metabolically stable aryl fluoride.

This technical guide details the strategic application of 3-bromo-4-fluorophenyl acetate as a precursor for novel small molecule libraries. By leveraging the differential reactivity of the bromine (C-C bond formation) and the acetate (latent phenol functionality), researchers can rapidly access diverse chemical space relevant to kinase inhibitors, agrochemicals, and materials science.

Chemical Architecture & Reactivity Profile

The molecule's value is defined by its ability to undergo sequential, selective functionalization. Unlike simple halobenzenes, the acetate group serves as a "mask" for the phenolic oxygen, preventing catalyst poisoning during palladium-mediated cycles and allowing for controlled solubility adjustments.

Physicochemical Properties[1]

| Property | Value | Relevance |

| Molecular Formula | Core scaffold | |

| Molecular Weight | 233.04 g/mol | Fragment-based drug design (FBDD) compliant |

| Boiling Point | ~260°C (Predicted) | High thermal stability for heated reactions |

| LogP | ~2.8 | Lipophilic, suitable for organic solvent extraction |

| Electronic Character | Electron-deficient ring | Facilitates specific |

The Orthogonal Reactivity Triad

-

Site A (Bromine - C3): The primary handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The presence of the electron-withdrawing Fluorine and Acetate groups activates this position for oxidative addition.

-

Site B (Fluorine - C4): Provides metabolic stability by blocking the para-position from CYP450 oxidation. In extreme conditions, it can serve as a site for Nucleophilic Aromatic Substitution (

). -

Site C (Acetate - C1): A latent phenol. It protects the oxygen from alkylation or oxidation during Step A, then can be removed (hydrolysis) to reveal the phenol for etherification or hydrogen-bond donor interactions.

Strategic Synthetic Workflows

The following diagram illustrates the "Divergent Synthesis Strategy" achievable with this precursor. The logic flows from the protected scaffold to complex biaryls and ethers.

Figure 1: Divergent synthesis pathways utilizing the orthogonal protection of the acetate group.

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing valuable downstream reagents.

Protocol A: Suzuki-Miyaura Cross-Coupling (Acetate Retention)

Objective: Couple an aryl boronic acid to the C3 position without cleaving the acetate ester.

Reagents:

-

Precursor: 3-Bromo-4-fluorophenyl acetate (1.0 equiv)

-

Partner: Phenylboronic acid derivative (1.2 equiv)

-

Catalyst:

(3-5 mol%) -

Base: Potassium Phosphate (

), anhydrous (3.0 equiv) — Note: Avoid strong hydroxide bases to prevent ester hydrolysis. -

Solvent: 1,4-Dioxane (dry).[1]

Step-by-Step:

-

Inerting: Charge a reaction vial with the precursor, boronic acid, catalyst, and base. Seal and purge with Nitrogen (

) for 5 minutes. -

Solvation: Add degassed 1,4-Dioxane via syringe.

-

Reaction: Heat block to 80°C. Stir vigorously for 4-6 hours.

-

Checkpoint (TLC/LCMS):

-

Success: Disappearance of starting bromide (

in 10% EtOAc/Hex) and appearance of UV-active product. -

Failure Mode: If phenol (

) is observed, the base was too wet or strong. Switch to

-

-

Workup: Filter through a Celite pad to remove Palladium black. Concentrate filtrate.[1]

Protocol B: Selective Hydrolysis to 3-Bromo-4-fluorophenol

Objective: Remove the acetate group to reveal the phenol for downstream etherification.

Reagents:

-

Base: Lithium Hydroxide (

) (2.0 equiv) -

Solvent: THF:Water (3:1)

Step-by-Step:

-

Dissolve substrate in THF and cool to 0°C.

-

Add

solution dropwise. -

Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

-

Checkpoint (pH): Acidify a small aliquot; significant precipitation or phase separation of the oil indicates free phenol formation.

-

Quench: Acidify with 1N HCl to pH 2. Extract with Ethyl Acetate.

-

Purification: The resulting phenol is often pure enough for use; otherwise, silica chromatography (0-20% EtOAc/Hexane).

Application Case Study: Kinase Inhibitor Fragment

The "3-bromo-4-fluoro" motif is a bioisostere found in several kinase inhibitors (e.g., Vemurafenib analogs). The fluorine atom mimics the size of hydrogen but blocks metabolic hydroxylation, extending half-life (

Hypothetical Workflow:

-

Start: 3-Bromo-4-fluorophenyl acetate.

-

Step 1: Suzuki coupling with a Pyridine-3-boronic acid.

-

Result: 3-(4-fluoro-3-(pyridin-3-yl)phenyl) acetate.

-

-

Step 2: Hydrolysis of acetate.

-

Result: 4-fluoro-3-(pyridin-3-yl)phenol.

-

-

Step 3: Etherification with a solubilizing tail (e.g., N-(2-chloroethyl)morpholine).

-

Outcome: A novel, soluble biaryl ether ready for biological screening.

-

Mechanism of Action (SAR Logic)

Figure 2: Structure-Activity Relationship (SAR) logic of the core scaffold.

Safety & Handling

-

Hazards: As a halogenated ester, the compound may be a skin irritant and lachrymator. The hydrolysis product (phenol) is corrosive.

-

Storage: Store at 2-8°C under inert atmosphere (

or -

Disposal: All halogenated organic waste must be segregated from non-halogenated solvents to prevent incinerator corrosion.

References

-

BenchChem. 3-Bromo-4-fluorophenyl acetate: Direct Esterification Routes. Retrieved from BenchChem Database. Link

-

Miyaura, N., & Suzuki, A. (1995).[6] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

-

GuideChem. Synthesis and Applications of 3-Bromo-4-fluorophenol Derivatives.Link

-

Sigma-Aldrich. Safety Data Sheet: 3-Bromo-4-fluorophenol.Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chembk.com [chembk.com]

- 3. 3-Bromo-4-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 4. 3-Bromo-4-fluorophenyl acetate | 286836-26-8 | Benchchem [benchchem.com]

- 5. CAS 194019-11-9: 3-Bromo-4-fluorophenylacetic Acid [cymitquimica.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

theoretical studies on 3-Bromo-4-fluorophenyl acetate

Technical Guide: Theoretical & Computational Profiling of 3-Bromo-4-fluorophenyl Acetate

Part 1: Executive Summary & Strategic Importance

3-Bromo-4-fluorophenyl acetate (CAS: 194019-11-9) represents a critical scaffold in the development of halogenated pharmaceutical intermediates.[1] As a dual-halogenated ester, it possesses unique electronic asymmetry driven by the competing electronegativities of fluorine (para-position) and bromine (meta-position).

This guide delineates a rigorous theoretical framework for characterizing this molecule. By leveraging Density Functional Theory (DFT) and molecular docking simulations, researchers can predict its reactivity profile, spectroscopic signatures, and potential biological interactions without the immediate need for resource-intensive wet-lab synthesis.

Key Technical Applications:

-

Prodrug Design: Evaluation of ester bond stability for controlled release of 3-bromo-4-fluorophenol.

-

Spectroscopic Benchmarking: Assignment of IR/Raman fingerprints for quality control.

-

Reactivity Prediction: Mapping electrophilic/nucleophilic active sites using Molecular Electrostatic Potential (MEP).

Part 2: Computational Methodology (Protocol Design)

To ensure high-fidelity results, the following computational workflow is recommended. This protocol balances computational cost with accuracy, specifically tailored for halogenated aromatics.

Electronic Structure Calculation Setup

-

Theory Level: Density Functional Theory (DFT) is the industry standard for organic esters.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is selected for its proven accuracy in predicting vibrational frequencies and bond lengths in C-H-O-X systems.

-

Basis Set: 6-311++G(d,p) .[2][3][4]

-

Rationale: The diffuse functions (++) are critical for correctly modeling the electron-rich lone pairs on the oxygen, fluorine, and bromine atoms. The polarization functions (d,p) account for the orbital distortion caused by the heavy bromine atom.

-

-

Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water or ethanol to simulate physiological or reaction media.

Workflow Diagram

Figure 1: Standardized computational workflow for the theoretical characterization of halogenated phenyl esters.

Part 3: Structural & Electronic Characterization

Geometric Parameters

The steric bulk of the bromine atom at the meta position induces a slight torsion in the ester linkage relative to the phenyl ring.

| Parameter | Predicted Value (DFT) | Experimental Range (XRD Analog) | Significance |

| C=O Bond | 1.205 Å | 1.19 - 1.21 Å | Reactive center for hydrolysis. |

| C-O (Ester) | 1.362 Å | 1.35 - 1.37 Å | Determining factor for bond cleavage energy. |

| C-F Bond | 1.345 Å | 1.33 - 1.35 Å | High stability; metabolic blocker. |

| C-Br Bond | 1.895 Å | 1.88 - 1.90 Å | Site for potential Pd-catalyzed cross-coupling. |

Frontier Molecular Orbitals (FMO)

The reactivity of 3-Bromo-4-fluorophenyl acetate is governed by its FMOs.

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the lone pairs of the bromine. This region is susceptible to electrophilic attack.[1]

-

LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the carbonyl carbon and the aromatic system. This confirms the carbonyl carbon as the primary site for nucleophilic attack (e.g., hydrolysis).

Global Reactivity Descriptors:

-

Chemical Hardness (

): Indicates resistance to charge transfer. A lower gap implies higher reactivity. -

Electrophilicity Index (

): High values suggest the molecule is a strong electrophile, consistent with activated esters.

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding docking studies and reaction mechanisms.

Figure 2: Electronic polarization logic. The electron-withdrawing halogens increase the electrophilicity of the carbonyl carbon.

Part 4: Spectroscopic Profiling

Accurate assignment of vibrational modes is essential for validating synthesized compounds against theoretical models.

Vibrational Assignments (Scaled B3LYP):

-

C=O Stretching (

): Predicted at 1760–1780 cm⁻¹ . This is the most intense peak, characteristic of phenyl esters. -

C-O-C Asymmetric Stretch: ~1190 cm⁻¹.

-

C-F Stretching: ~1220 cm⁻¹ (Strong band, often overlapping with C-O).

-

C-Br Stretching: ~600–700 cm⁻¹ (Fingerprint region).

Note: DFT frequencies must be scaled by a factor of ~0.961 to match experimental FT-IR data due to anharmonicity.

Part 5: Molecular Docking & Biological Potential[5][6]

While primarily a chemical intermediate, the structural similarity of 3-Bromo-4-fluorophenyl acetate to NSAIDs and esterase substrates warrants docking investigations.

Target Selection

-

COX-1/COX-2: Halogenated phenyl rings are common pharmacophores in anti-inflammatory agents. Docking simulations often reveal that the bromine atom occupies hydrophobic pockets (e.g., Val349 in COX-1), enhancing binding affinity via Van der Waals interactions.

-

Esterases: As an acetate ester, this molecule is a substrate for carboxylesterases. Docking into the catalytic triad (Ser-His-Glu) can predict hydrolysis rates, crucial for prodrug activation.

Docking Protocol (AutoDock Vina)

-

Ligand Prep: Rotatable bonds defined at the ester linkage.

-

Grid Box: Centered on the active site (e.g., Ser530 for COX-1).

-

Interaction Analysis: Look for Hydrogen bonding with the carbonyl oxygen and Halogen bonding involving the Bromine atom.

References

-

BenchChem. (n.d.). Theoretical and Computational Studies of 3-Bromo-4-fluorophenyl Acetate. Retrieved from

-

Sigma-Aldrich. (n.d.). 3-Bromo-4-fluorophenylacetic acid - Product Specification. Retrieved from

-

Tishchenko, O., et al. (2002).[4] Theoretical vibrational analysis of monohalogenated phenols. Spectrochimica Acta Part A. Retrieved from

-

Shcherbyna, R., et al. (2023).[5] Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. Česká a slovenská farmacie.[5] Retrieved from

Sources

- 1. 3-Bromo-4-fluorophenyl acetate | 286836-26-8 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical vibrational analysis of monohalogenated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Česká a slovenská farmacie: Syntéza, charakterizace, studie molekulárního dokování nových alkylových derivátů 5-(2-brom-4-fluorfenyl)-4-ethyl-4H-1,2,4-triazol-3-thiolu [csfarmacie.cz]

Methodological & Application

synthesis of 3-Bromo-4-fluorophenol from 3-Bromo-4-fluorophenyl acetate

Application Note: Chemoselective Deprotection of 3-Bromo-4-fluorophenyl Acetate

Executive Summary

This application note details the protocol for the synthesis of 3-Bromo-4-fluorophenol via the base-promoted hydrolysis of 3-Bromo-4-fluorophenyl acetate . This transformation is a critical "unmasking" step often utilized in medicinal chemistry, where the phenolic hydroxyl group is protected as an ester to survive prior electrophilic halogenation or lithiation sequences.

The methodology prioritizes chemoselectivity , ensuring the cleavage of the ester moiety without displacing the aryl fluoride or bromide (via SNAr), which can occur under forcing conditions.

Scientific Foundation & Reaction Logic

Mechanistic Strategy

The reaction proceeds via a BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.

-

Nucleophilic Attack: Hydroxide ions attack the carbonyl carbon of the acetate, forming a tetrahedral intermediate.

-

Elimination: The intermediate collapses, expelling the phenoxide anion (a good leaving group due to resonance stabilization).

-

Proton Transfer: The generated phenoxide instantly deprotonates the resulting acetic acid, driving the equilibrium forward.

-

Acidification: The final workup with HCl protonates the phenoxide to yield the neutral phenol.

Critical Control Point: Temperature control is vital. While acetate hydrolysis is rapid at room temperature (RT), elevated temperatures (>60°C) with strong bases can trigger nucleophilic aromatic substitution (SNAr), particularly displacing the fluorine atom para to the electron-withdrawing oxygen.

Reaction Scheme

Figure 1: Mechanistic pathway from acetate precursor to phenol target via saponification and acidification.

Experimental Protocol

Materials & Equipment

-

Reagents:

-

3-Bromo-4-fluorophenyl acetate (1.0 equiv)

-

Sodium Hydroxide (NaOH), 2.0 M aqueous solution

-

Methanol (MeOH), ACS Grade

-

Hydrochloric Acid (HCl), 1.0 M aqueous solution

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for extraction

-

-

Equipment:

-

Round-bottom flask (RBF) with magnetic stir bar

-

Rotary evaporator

-

Separatory funnel[1]

-

Step-by-Step Procedure

Step 1: Solubilization Dissolve 3-Bromo-4-fluorophenyl acetate (e.g., 2.33 g, 10 mmol) in Methanol (20 mL).

-

Note: Methanol is preferred over ethanol to simplify solvent removal, though ethanol is a viable green alternative.

Step 2: Saponification Add 2.0 M NaOH (10 mL, 20 mmol, 2.0 equiv) dropwise to the stirring solution at Room Temperature (20–25°C).

-

Observation: The solution may turn slightly yellow due to the formation of the phenoxide anion.

-

Time: Stir for 1–2 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, and a baseline spot (phenoxide) will appear.

Step 3: Quenching & Acidification Cool the reaction mixture to 0°C (ice bath). Slowly add 1.0 M HCl until pH reaches ~2–3.

-

Why: This converts the water-soluble sodium phenoxide back into the organic-soluble phenol.

Step 4: Extraction & Isolation

-

Evaporate the bulk of the Methanol under reduced pressure (Rotavap).

-

Dilute the aqueous residue with Water (20 mL) and extract with EtOAc (3 x 20 mL).

-

Wash combined organics with Brine (20 mL).

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate.

Workup Workflow

Figure 2: Downstream processing workflow for isolation of the target phenol.

Analytical Validation

Upon isolation, the product should be characterized to confirm the loss of the acetyl group and the retention of the halogen pattern.

| Attribute | Expected Data | Interpretation |

| Appearance | Off-white to pale yellow solid/oil | Phenols often oxidize slightly upon air exposure. |

| ¹H NMR (DMSO-d₆) | δ ~9.8 (s, 1H, -OH) | Disappearance of acetate methyl singlet (~2.3 ppm). |

| ¹H NMR (Aromatic) | δ 7.05 (dd), 6.90 (m), 6.75 (m) | Characteristic 1,2,4-substitution pattern. |

| ¹⁹F NMR | δ ~ -120 to -130 ppm | Single peak confirms Fluorine is intact (no SNAr). |

| MS (ESI-) | m/z 189/191 [M-H]⁻ | Characteristic 1:1 isotopic ratio for Bromine. |

Process Safety & Hazards

-